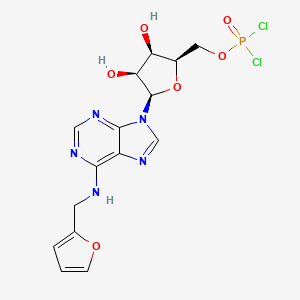![molecular formula C7H9NO3 B15352946 Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione](/img/structure/B15352946.png)
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is a heterocyclic compound that features a fused ring system combining a pyrrole and an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione typically involves multi-step processes that include cyclization reactions. One common method involves the reaction of a suitable pyrrole derivative with an oxazine precursor under controlled conditions. For instance, the cyclization can be promoted by using acid catalysts or through thermal cyclization processes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might include the use of metal catalysts to facilitate the cyclization and ensure the formation of the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups within the molecule. Common reagents include alkyl halides and strong bases.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, sodium hydride, and other strong bases.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can lead to fully saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine: This compound has shown promise in medicinal chemistry, particularly as a scaffold for the development of pharmaceutical agents. Its derivatives have been investigated for their potential as anti-inflammatory, antimicrobial, and anticancer agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione exerts its effects is largely dependent on its interaction with specific molecular targets. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Pyrrolo[2,1-c][1,4]oxazine: A similar compound with a different degree of saturation.
Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-3,9-dione: Another derivative with different functional groups.
Uniqueness: Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,4(3H)-dione stands out due to its specific ring structure and the potential for diverse chemical modifications. This makes it a versatile scaffold for the development of new compounds with tailored properties for various applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can continue to explore its potential in advancing scientific knowledge and developing new technologies.
Properties
Molecular Formula |
C7H9NO3 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
6,7,8,8a-tetrahydropyrrolo[2,1-c][1,4]oxazine-1,4-dione |
InChI |
InChI=1S/C7H9NO3/c9-6-4-11-7(10)5-2-1-3-8(5)6/h5H,1-4H2 |
InChI Key |
LXRVADNQIWKOAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(=O)OCC(=O)N2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Chloropyrimidin-5-yl)oxy]-2-methylpropan-2-ol](/img/structure/B15352886.png)



![(1R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylic acid](/img/structure/B15352901.png)
![3-(2-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B15352904.png)

![2-[4-Methyl-2-(propan-2-ylamino)-1,3-thiazol-5-yl]acetic acid](/img/structure/B15352908.png)

![2-Chloro-thieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B15352928.png)


![4-((Z)-((1S,4R)-7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene)methyl)benzoic Acid](/img/structure/B15352941.png)
